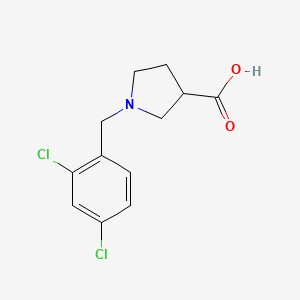

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid

Description

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative substituted with a 2,4-dichlorobenzyl group. This compound combines the conformational flexibility of the pyrrolidine ring with the electron-withdrawing and hydrophobic properties of the dichlorinated aromatic moiety. Such structural features make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors where halogen bonding and hydrophobic interactions are critical.

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c13-10-2-1-8(11(14)5-10)6-15-4-3-9(7-15)12(16)17/h1-2,5,9H,3-4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUESXEMGHWMUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyrrolidine-3-carboxylic Acid Core

A key step involves the cyclization to form the pyrrolidine ring bearing a carboxylic acid substituent at the 3-position. This is often achieved by intramolecular cyclization of appropriate amino acid derivatives or precursors under basic conditions.

- Cyclization Reaction : The cyclization generally uses a compound with a suitable leaving group and an amino group positioned to form a five-membered ring.

- Reagents and Conditions : Strong bases such as lithium bis(trimethylsilyl)amide, lithium diisopropylamide, or sodium hydride facilitate the removal of α-protons to promote ring closure.

- Yield Optimization : Addition of acids like trifluoroacetic acid or acetic acid can improve yields by stabilizing intermediates or facilitating proton transfers.

Alkylation with 2,4-Dichlorobenzyl Group

The pyrrolidine nitrogen is alkylated with 2,4-dichlorobenzyl halides (typically bromide or chloride) to introduce the dichlorobenzyl substituent.

- Alkylation Reagents : 2,4-Dichlorobenzyl bromide or chloride.

- Base Catalysts : Bases such as triethylamine, 4-(dimethylamino)pyridine (DMAP), or potassium carbonate are used to deprotonate the nitrogen and facilitate nucleophilic substitution.

- Solvents : Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile are preferred for optimal solubility and reaction rates.

Incorporation and Preservation of Carboxylic Acid Functionality

The carboxylic acid group is either introduced prior to cyclization or preserved during alkylation.

- Protection Strategies : When necessary, carboxylic acids are protected as esters (e.g., methyl or ethyl esters) during alkylation to prevent side reactions and then deprotected post-alkylation.

- Deprotection : Acidic or basic hydrolysis is used to regenerate the free carboxylic acid after alkylation.

Representative Synthetic Route Example

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization to form pyrrolidine-3-carboxylic acid core | Strong base (e.g., LDA), acid additive (TFA) | ~46 | Formation of chiral center possible |

| 2 | Alkylation of pyrrolidine nitrogen with 2,4-dichlorobenzyl bromide | 2,4-Dichlorobenzyl bromide, base (TEA, DMAP), solvent (DMF) | ~56 | N-alkylation step |

| 3 | Deprotection of ester to free carboxylic acid (if applicable) | Acidic or basic hydrolysis | Variable | Final purification step |

Note: LDA = Lithium diisopropylamide; TFA = Trifluoroacetic acid; TEA = Triethylamine; DMAP = 4-(Dimethylamino)pyridine

Research Findings and Optimization

- The presence of chlorine atoms on the benzyl group enhances lipophilicity, potentially improving membrane permeability and biological efficacy.

- The stereochemistry at the 3-position of the pyrrolidine ring can be controlled by choice of starting materials and reaction conditions, influencing biological activity.

- Use of formic mixed anhydrides or alkyl formates in cyclization improves selectivity and yield.

- Strong bases with precise stoichiometric control and acid additives optimize cyclization efficiency.

- Solvent choice affects reaction kinetics and product purity; polar aprotic solvents are generally superior for alkylation steps.

Summary Table of Key Reagents and Conditions

| Step | Key Reagents/Conditions | Purpose | Effect on Yield/Quality |

|---|---|---|---|

| Pyrrolidine ring formation | Strong base (LDA, NaH), acid additive (TFA) | Cyclization | ~46% yield; stereocontrol possible |

| Alkylation | 2,4-Dichlorobenzyl bromide, base (TEA, DMAP), DMF | N-alkylation | ~56% yield; introduces dichlorobenzyl group |

| Protection/Deprotection | Esters (methyl, ethyl), hydrolysis agents | Protect carboxyl group | Preserves acid functionality |

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as an antineoplastic agent . Studies have shown that it exhibits significant activity against various cancer cell lines, particularly gastric adenocarcinoma. The mechanism of action is believed to involve the inhibition of specific enzymes related to cancer progression.

Case Study: Anticancer Activity

- A study evaluated the compound's efficacy against gastric adenocarcinoma cells. Results indicated a dose-dependent inhibition of cell proliferation with IC50 values in the micromolar range.

Antibacterial Properties

The compound has also been evaluated for its antibacterial activity , particularly against strains such as Enterococcus faecalis. Its ability to disrupt bacterial cell wall synthesis makes it a candidate for further development as an antibacterial agent.

Case Study: Antibacterial Evaluation

- In vitro assays demonstrated that the compound inhibited bacterial growth at concentrations lower than those required for conventional antibiotics, suggesting its potential as a new therapeutic agent.

Biological Probes

In biological research, this compound serves as a valuable probe for studying cellular processes and interactions. Its unique structure allows it to interact with various biological targets, providing insights into enzyme mechanisms and cellular signaling pathways.

Research Findings:

- Investigations into its interaction with cyclin-dependent kinases (CDKs) revealed that it could modulate cell cycle progression, highlighting its potential role in cancer biology.

Data Tables

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets in the body. It is known to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory function. By inhibiting this receptor, the compound can modulate neural activity and has potential therapeutic effects in conditions such as Alzheimer’s disease and epilepsy.

Comparison with Similar Compounds

Structural Analogues with Varying Benzyl Substituents

1-Benzyl-pyrrolidine-3-carboxylic Acid

- Key Differences : The absence of chlorine atoms reduces electron-withdrawing effects and hydrophobic interactions compared to the dichlorinated analog. This may decrease binding affinity in biological systems reliant on halogen bonding.

- Molecular Weight : ~221.25 g/mol (estimated) vs. ~294.15 g/mol for the dichlorinated compound.

1-(4-Methoxybenzyl)pyrrolidine-3-carboxylic Acid

- Substituents : 4-Methoxybenzyl group.

- Key Differences : The methoxy group is electron-donating, enhancing solubility via polar interactions but reducing hydrophobic binding. This contrasts with the electron-withdrawing chloro groups in the target compound.

- Evidence : Methoxy-substituted derivatives are less likely to engage in halogen bonding, altering their interaction profiles in enzyme binding .

Heterocyclic Core Modifications

1-(2,4-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid

- Core Structure : Pyridine ring with a ketone group.

- Key Differences : The pyridine ring introduces aromatic rigidity and a planar geometry, reducing conformational flexibility compared to the pyrrolidine core. The ketone group may participate in hydrogen bonding but increases molecular weight (298.12 g/mol vs. ~294.15 g/mol).

- Solubility: Limited solubility in chloroform and methanol, similar to the pyrrolidine analog .

1-(2,4-Dichlorobenzyl)-1H-Indazole-3-carboxylic Acid

- Core Structure : Indazole ring system.

- Demonstrated antifertility activity in rhesus monkeys, suggesting divergent biological applications compared to pyrrolidine derivatives.

- Crystallography : Forms stable crystals in acetic acid, with structural data supporting strong intermolecular hydrogen bonding .

Chlorine Substitution Positional Isomers

(S)-2-Amino-2-(2,6-Dichlorobenzyl)pent-4-ynoic Acid

- Substituents : 2,6-Dichlorobenzyl vs. 2,4-dichlorobenzyl.

- Key Differences : The 2,6-substitution alters steric hindrance and electronic distribution. Docking studies show similar Gibbs free energy (−6.5 kcal/mol vs. −6.4 kcal/mol) but differences in hydrogen bond lengths (1.961 Å vs. 2.202 Å) with collagenase residues (Gln215, Tyr201) .

Biological Activity

1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial and antineoplastic properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a dichlorobenzyl group and a carboxylic acid moiety. Its structural characteristics contribute to its pharmacological properties.

Antibacterial Activity

This compound has been evaluated for its antibacterial properties, particularly against Enterococcus faecalis. The compound exhibits notable activity, indicating potential as an antibacterial agent. The mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | Enterococcus faecalis | Active |

Antineoplastic Activity

The compound has also been investigated for its antineoplastic effects against gastric adenocarcinoma. In vitro studies demonstrated that it inhibits cell proliferation and induces apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Gastric Adenocarcinoma (e.g., AGS) | 25 | Significant inhibition of cell growth |

Molecular Interactions

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors involved in cell signaling pathways, leading to altered cellular responses.

Biochemical Pathways

The compound influences several biochemical pathways, including those related to apoptosis and cell cycle regulation. It has been shown to modulate the expression of key proteins involved in these processes.

Study on Anticancer Activity

A study conducted on the A549 human lung adenocarcinoma model revealed that this compound exhibited structure-dependent anticancer activity. When compared to standard chemotherapeutics like cisplatin, the compound showed promising results with lower toxicity towards non-cancerous cells.

"The compound-mediated cytotoxicity was evaluated using an MTT assay, demonstrating significant viability reduction in cancer cells" .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against multidrug-resistant pathogens. The results indicated that the compound could effectively inhibit the growth of resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.

Pharmacokinetics

Computational analyses have been performed to predict the pharmacokinetic properties of this compound. These studies suggest favorable absorption and distribution characteristics, which are crucial for its efficacy as a drug candidate.

Q & A

Basic: What synthetic routes are available for 1-(2,4-Dichlorobenzyl)pyrrolidine-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis of dichlorobenzyl-substituted heterocyclic compounds often involves multi-step reactions. For example, analogous compounds like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid (lonidamine) are synthesized via palladium-catalyzed coupling, acid-catalyzed cyclization, and purification steps under inert atmospheres . Key parameters include temperature control (e.g., 93–96°C for hydrolysis ), solvent selection (e.g., tert-butyl alcohol for coupling reactions ), and catalyst choice (e.g., palladium diacetate with tert-butyl XPhos ). Yield optimization may require iterative adjustments to reaction time, stoichiometry, and workup procedures (e.g., pH adjustment to 6.5 for crystallization ).

Advanced: How does the crystal structure of this compound influence its stability and bioactivity?

Crystallographic studies of structurally related compounds, such as lonidamine, reveal that triclinic crystal systems (space group P-1) with unit cell parameters (e.g., a = 5.2879 Å, b = 8.1754 Å) contribute to molecular packing and stability . Hydrogen bonding and π-π interactions between aromatic rings and carboxylic acid groups enhance thermal stability and amorphousness, which may correlate with improved bioactivity . X-ray diffraction analysis is critical for confirming stereochemistry and guiding structural modifications to enhance therapeutic efficacy .

Basic: What spectroscopic methods are employed to characterize this compound, and what key peaks indicate its structural features?

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard tools. For example:

- ¹H NMR : Signals for the dichlorobenzyl group appear as doublets in the aromatic region (δ 7.2–7.8 ppm), while pyrrolidine protons resonate as multiplet clusters (δ 2.5–4.0 ppm) .

- ¹³C NMR : Carboxylic acid carbons appear near δ 170–175 ppm, and chlorinated aromatic carbons show distinct splitting patterns .

- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

Advanced: What are the mechanisms behind the biological activity of structurally related dichlorobenzyl-substituted carboxylic acids, and how can they inform research on this compound?

Lonidamine, a structurally analogous compound, inhibits hexokinase II, disrupting glycolysis in cancer cells . Its dichlorobenzyl group enhances lipophilicity, facilitating membrane penetration, while the carboxylic acid moiety interacts with enzymatic active sites . Researchers studying this compound could explore similar mechanisms via in vitro enzyme assays (e.g., hexokinase inhibition) and cellular uptake studies using fluorescent tagging .

Basic: What safety precautions are necessary when handling this compound, based on its GHS classification?

While specific GHS data for this compound are unavailable, structurally similar chlorinated compounds (e.g., 2,4-dichlorobenzoyl chloride) are classified as corrosive (Category 1B) and hazardous to aquatic life . Recommended precautions include:

- Use of PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Proper disposal of waste via chlorinated solvent protocols .

Advanced: How can computational modeling predict the interaction of this compound with biological targets like enzymes?

Molecular docking studies using software like AutoDock Vina can simulate binding interactions. For example, the carboxylic acid group may form hydrogen bonds with catalytic residues (e.g., lysine or arginine in hexokinase), while the dichlorobenzyl group occupies hydrophobic pockets . Density Functional Theory (DFT) calculations can further optimize the compound’s conformation for target affinity .

Basic: What are the solubility properties of this compound, and how do they affect formulation in experimental settings?

Analogous compounds (e.g., lonidamine) show limited water solubility but dissolve in DMSO (64 mg/mL) . For in vitro studies, prepare stock solutions in DMSO and dilute in aqueous buffers (≤1% DMSO to avoid cytotoxicity). For in vivo applications, nanoformulation or prodrug strategies may improve bioavailability .

Advanced: How do variations in the synthetic pathway (e.g., choice of catalyst or solvent) impact the stereochemical outcome of the product?

Catalysts like palladium acetate favor cross-coupling reactions, while solvents such as DMF stabilize intermediates during cyclization . For instance, tert-butyl alcohol promotes high yields in Buchwald-Hartwig amination, but polar aprotic solvents may alter reaction kinetics and stereoselectivity . Chiral HPLC or X-ray crystallography should be used to confirm enantiomeric purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.